molecular formula C13H9N3O3 B3032897 3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 61962-84-3

3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B3032897
CAS No.: 61962-84-3
M. Wt: 255.23 g/mol
InChI Key: QPSXAAGDASBOCX-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety and an imidazo[4,5-b]pyridine core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This process involves the coupling of a benzo[d][1,3]dioxole derivative with an imidazo[4,5-b]pyridine precursor under specific conditions, such as the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazo[4,5-b]pyridine core.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one apart is its unique imidazo[4,5-b]pyridine core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-13-15-9-2-1-5-14-12(9)16(13)8-3-4-10-11(6-8)19-7-18-10/h1-6H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSXAAGDASBOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=C(C=CC=N4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474824
Record name 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61962-84-3
Record name 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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